molecular formula C9H15NO B1514327 6-Cyclobutylpyridin-2(1h)-one

6-Cyclobutylpyridin-2(1h)-one

Cat. No.: B1514327
M. Wt: 153.22 g/mol
InChI Key: SIAWNLFQVVPGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclobutylpyridin-2(1H)-one is a pyridinone derivative characterized by a cyclobutyl substituent at the 6-position of the heteroaromatic ring. Pyridinones are lactam structures with a conjugated π-system, enabling diverse reactivity and applications in medicinal chemistry, such as enzyme inhibition or kinase targeting . The cyclobutyl group introduces steric bulk and moderate lipophilicity, which can influence binding affinity and metabolic stability compared to smaller (e.g., methyl) or larger (e.g., cyclohexyl) substituents.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

6-cyclobutylpiperidin-2-one

InChI

InChI=1S/C9H15NO/c11-9-6-2-5-8(10-9)7-3-1-4-7/h7-8H,1-6H2,(H,10,11)

InChI Key

SIAWNLFQVVPGLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CCCC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. 6-Methylpyridin-2(1H)-one

  • Structure : A methyl group replaces the cyclobutyl moiety.
  • Steric Effects: Minimal steric hindrance compared to the strained cyclobutyl ring, possibly enhancing binding to flat active sites. Applications: Commonly used as a synthetic intermediate or building block for bioactive molecules .

b. 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one

  • Structure : Features a bulky cyclohexyl group and a methylpyridinyl substituent.
  • Steric Effects: The larger cyclohexyl group may restrict conformational flexibility, impacting interactions with targets like kinases or TGF-β receptors .

c. 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one

  • Structure : Halogenated derivatives with bromo and chloro substituents.
  • Key Differences :
    • Electronic Effects : Halogens increase electronegativity, altering electronic distribution and reactivity (e.g., in nucleophilic substitution).
    • Bioactivity : Halogens enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

Structural and Spectroscopic Comparisons

While NMR data for 6-cyclobutylpyridin-2(1H)-one are absent in the evidence, analogs provide context:

  • 1H NMR : Cyclobutyl protons exhibit distinct splitting patterns (e.g., δ ~2.0–3.0 ppm for strained ring protons) compared to methyl (sharp singlet at δ ~2.5 ppm) or cyclohexyl (multiplet at δ ~1.0–2.0 ppm) .

  • 13C NMR : Cyclobutyl carbons resonate at δ ~20–35 ppm, whereas methyl carbons appear at δ ~15–25 ppm .

Data Table: Key Comparisons

Compound Substituent(s) logP (Predicted) Key Applications
6-Cyclobutylpyridin-2(1H)-one Cyclobutyl ~1.8–2.5 Enzyme inhibition, drug design
6-Methylpyridin-2(1H)-one Methyl ~0.5–1.2 Synthetic intermediate
6-(Cyclohexyl)pyridin-2(1H)-one Cyclohexyl ~3.0–3.8 Kinase inhibitors
5-Bromo-3-chloro-6-methylpyridin-2(1H)-one Br, Cl, Me ~2.5–3.2 Halogenated bioactive scaffolds

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